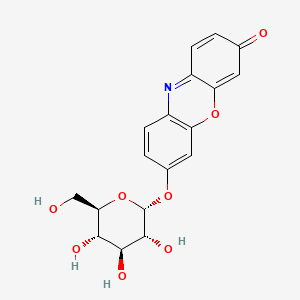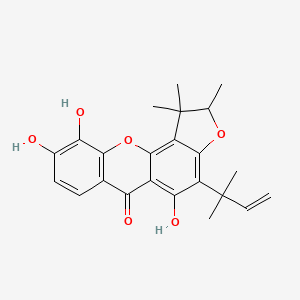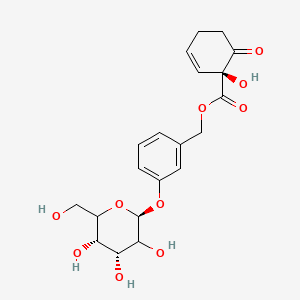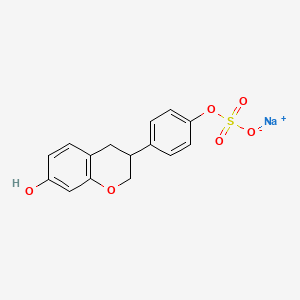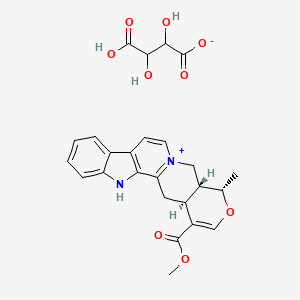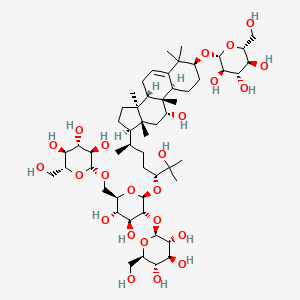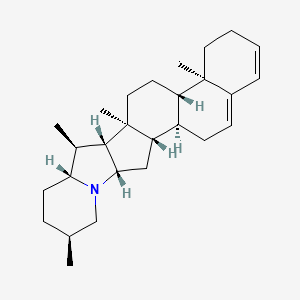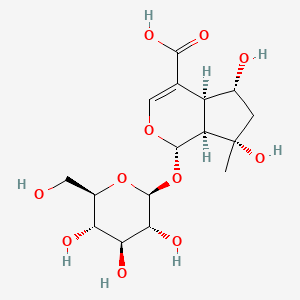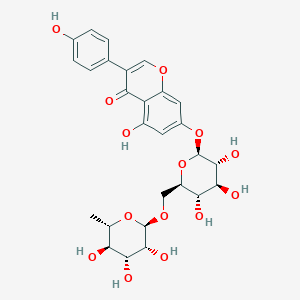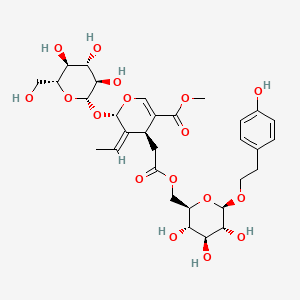
Tumulosic acid
Descripción general
Descripción
Tumulosic acid is a natural product used for research related to life sciences . It is a type of compound known as triterpenoids . The molecular formula of Tumulosic acid is C31H50O4 and it has a molecular weight of 486.7 g/mol . It is typically found in the form of a powder .
Chemical Reactions Analysis
Tumulosic acid is involved in the biosynthetic pathway of Pachymic acid in Wolfiporia cocos . A key gene in this pathway encodes for sterol O-acyltransferase (WcSOAT), which catalyzes the conversion of Tumulosic acid to Pachymic acid .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Detection in Biological Systems : Tumulosic acid has been detected in rat plasma using LC-MS/MS methods after oral administration of Ling-Gui-Zhu-Gan Decoction, indicating its absorption and presence in biological systems (Ji et al., 2018). Similar pharmacokinetic studies were performed using Poria extract and GuiZhi-FuLing capsule, revealing improved pharmacokinetic profiles of tumulosic acid in formulated herbal preparations (Xiao et al., 2012).
Cytotoxic and Anti-Cancer Activities : Research has demonstrated that tumulosic acid exhibits cytotoxic activities against certain cancer cell lines. For instance, it showed moderate cytotoxicity against human colon carcinoma cells and inhibited DNA topoisomerases, which are enzymes involved in DNA replication (Li et al., 2004).
Metabolic Transformation : In vitro studies have shown that tumulosic acid can be metabolically transformed in rat liver microsomes, indicating its potential metabolic pathways in the body (Xiu-wei, 2008).
Therapeutic Potentials : Tumulosic acid has been identified as a bioactive component in Poria cocos-based formulas used for treating ovarian cancer. It may play a role in the anti-cancer effects of these formulas, potentially related to the PI3K-Akt signaling pathway (Peng et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADJANKGURNTIA-YEXRKOARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tumulosic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




